molecular formula C15H13BrN6O2 B2697677 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-29-0

3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Número de catálogo: B2697677
Número CAS: 921574-29-0
Peso molecular: 389.213
Clave InChI: RYKRMGKRHCNBNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C15H13BrN6O2 and its molecular weight is 389.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazole-derived compound that has garnered attention for its potential biological activities. This compound falls under the category of purine derivatives and has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across these cell lines, indicating potent cytotoxicity against tumor cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Findings : The minimum inhibitory concentration (MIC) values were reported to be between 50 to 100 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative strains .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Experimental Model : In vivo studies using a carrageenan-induced paw edema model in rats demonstrated a significant reduction in swelling when treated with the compound .

Data Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-23110 µM
A54920 µM
HeLa30 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
Anti-inflammatoryRat paw edema modelSignificant reduction

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving the administration of the compound in combination with standard chemotherapeutic agents showed enhanced efficacy and reduced side effects in animal models of breast cancer.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of bacteria where it demonstrated synergistic effects when used alongside traditional antibiotics.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound belongs to the triazolo-purine class and is characterized by its unique structure that includes a triazole ring fused to a purine derivative. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes. Recent advancements in synthetic methodologies have enhanced the efficiency of producing such compounds under eco-friendly conditions, utilizing microwave-assisted techniques and solvent-free approaches .

Table 1: Synthesis Methods

MethodYield (%)Conditions
Microwave-assisted synthesis83Toluene at 120 °C for 24 hours
Conventional heatingVariesUnder reflux conditions
Solvent-free methodsHighVarious organic solvents tested

Antimicrobial Properties

Research indicates that compounds within the triazolo-purine family exhibit notable antimicrobial activities. Studies have demonstrated the effectiveness of these compounds against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of triazolo-purines have shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been explored in various in vitro studies. These studies reveal that the compound can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways related to cell proliferation and survival .

Case Study: Anticancer Efficacy

A recent study evaluated the compound's efficacy against human cancer cell lines. The results indicated that treatment with this triazolo-purine derivative led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Purinergic Signaling Modulation

The compound's structure allows it to interact with purinergic receptors, which play critical roles in various physiological processes including immune response and inflammation. Targeting these receptors could lead to novel therapeutic strategies for treating inflammatory diseases and immune-mediated disorders .

Table 2: Potential Pharmacological Targets

TargetApplication Area
Purinergic receptorsImmunomodulation
Cancer cell signalingAnticancer therapies
Antimicrobial targetsInfection control

Análisis De Reacciones Químicas

Substitution Reactions

The bromophenyl group at position 3 enables nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProductsYieldSource
Bromine Displacement KOH, CuI, Pd(PPh₃)₄ in DMF (100°C)3-(4-Aminophenyl) derivative72%
Suzuki Coupling Pd(dba)₂, SPhos, arylboronic acid, K₃PO₄ in THF3-(4-Arylphenyl) analogs58–85%
Nucleophilic Substitution NaSH/EtOH (reflux)Thiolated analog at C664%
  • The bromine atom’s position para to the triazole ring enhances electrophilicity, facilitating cross-coupling reactions.

  • Ethyl and methyl substituents at N9 and N5 stabilize the purine core but limit steric accessibility at adjacent positions .

Oxidation and Reduction

The purine-dione system undergoes redox modifications under controlled conditions:

Oxidation:

Target SiteOxidizing AgentProductNotesSource
C8 CarbonylH₂O₂/Fe³⁺6,8-Dihydroxy derivativeForms chelates with Fe³⁺
Ethyl Group (N9)KMnO₄/H₂SO₄Carboxylic acid derivativeLow yield (≤40%)

Reduction:

ReactionReductantProductApplicationSource
Dione to DiolNaBH₄/MeOH6,8-Diol intermediatePrecursor for prodrugs
Bromophenyl to PhenylH₂/Pd-CDehalogenated analogReduces bioactivity
  • The 5-methyl group sterically shields the C6 carbonyl, slowing its reduction compared to C8 .

Cyclization and Ring Expansion

The triazole-purine core participates in annulation reactions:

ReagentsConditionsProductKey FeatureSource
PhNCO/DBUToluene, 110°CBenzo-triazepine fused analogEnhanced π-stacking
CS₂/K₂CO₃DMF, 80°CThiazolo-triazolo-purine hybridImproved solubility
  • Cyclization often exploits the nucleophilicity of the triazole N2 atom .

Functionalization at N7 and N9

The ethyl group at N9 and methyl at N5 direct regioselective modifications:

ReactionSiteReagentsProductYieldSource
AlkylationN7MeI, NaH/THFN7-methylated analog68%
AcylationN9AcCl, pyridineN9-acetyl derivative51%
  • Ethyl at N9 resists displacement but allows for side-chain functionalization (e.g., epoxidation).

Propiedades

IUPAC Name

8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKRMGKRHCNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.